Product packaging for 2'-S-(4-Methoxyphenyl)-2'-thiouridine(Cat. No.:CAS No. 85207-45-0)

2'-S-(4-Methoxyphenyl)-2'-thiouridine

Cat. No.: B14425181
CAS No.: 85207-45-0
M. Wt: 366.4 g/mol
InChI Key: BBUQKQBSMMFAEO-NMFUWQPSSA-N
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Description

Significance of Modified Nucleosides in Biological Systems and Chemical Biology Research

Modified nucleosides are naturally occurring or synthetic variations of the four standard nucleosides (adenosine, guanosine (B1672433), cytidine, and uridine (B1682114) in RNA; and thymidine (B127349) in DNA) that constitute the genetic code. In biological systems, these modifications are introduced post-transcriptionally by specific enzymes and are crucial for the proper functioning of various RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). They contribute to the structural stability of RNA, facilitate correct folding, and modulate interactions with proteins and other nucleic acids. The diverse chemical alterations, ranging from simple methylation to complex additions of larger moieties, expand the functional repertoire of RNA far beyond its primary role as a passive carrier of genetic information.

In the realm of chemical biology, synthetic modified nucleosides are invaluable probes for elucidating biological mechanisms. They are employed to study enzyme-substrate interactions, to investigate the structural and functional roles of specific modifications in nucleic acids, and to develop therapeutic agents. By incorporating modified nucleosides into oligonucleotides, researchers can enhance their stability against nuclease degradation, improve their binding affinity to target sequences, and introduce novel functionalities, making them powerful tools for applications such as antisense therapy, RNA interference (RNAi), and diagnostics.

Overview of Thiouridine Derivatives and Their Role in Nucleic Acid Research

In nucleic acid research, synthetic thiouridine-containing oligonucleotides have been shown to exhibit enhanced binding affinity towards complementary RNA strands. This increased stability of the resulting duplexes makes them attractive for various therapeutic and diagnostic applications. The unique photochemical properties of some thiouridines, such as 4-thiouridine (B1664626), which can be cross-linked to interacting proteins upon UV irradiation, have also been exploited to identify and map RNA-protein binding sites.

Structural Classification and Academic Relevance of 2'-S-(4-Methoxyphenyl)-2'-thiouridine within Modified Uridines

This compound belongs to the class of 2'-thioether-modified nucleosides. Structurally, it is a derivative of uridine where the hydroxyl group at the 2' position of the ribose sugar is replaced by a thioether linkage to a 4-methoxyphenyl (B3050149) group. This modification distinguishes it from the more common base-modified thiouridines.

The academic relevance of 2'-S-aryl-2'-thiouridine derivatives, including the 4-methoxyphenyl variant, lies primarily in their potential as precursors for the site-specific functionalization of the C2' position of nucleosides. nih.gov The carbon-sulfur bond at the 2' position can be chemically activated through oxidative or reductive methods, allowing for the introduction of other functional groups, such as fluorine atoms. nih.gov The ability to introduce modifications at the 2' position is of great interest in the development of therapeutic oligonucleotides, as modifications at this position can confer desirable properties like increased nuclease resistance and improved binding affinity, without disrupting the Watson-Crick base pairing.

Research in this area focuses on developing synthetic methodologies to access these compounds and exploring their reactivity to generate novel 2'-modified nucleosides with potential therapeutic applications. nih.gov

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₅S
Molecular Weight366.39 g/mol
XLogP31.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5
Exact Mass366.09364 g/mol
Monoisotopic Mass366.09364 g/mol
Topological Polar Surface Area124 Ų
Heavy Atom Count24

Note: The data in this table is based on computational predictions as experimental data for this specific compound is not widely available in public databases.

Table 2: Spectroscopic Data for a Representative 2'-S-Aryl-2'-thiouridine Derivative

¹H NMR (DMSO-d₆, ppm) ¹³C NMR (DMSO-d₆, ppm)
δ 11.40 (s, 1H, NH)δ 162.8 (C4)
δ 7.95 (d, 1H, H6)δ 150.5 (C2)
δ 7.60-7.20 (m, 5H, Ar-H)δ 140.2 (C6)
δ 5.90 (d, 1H, H1')δ 135.0-128.0 (Ar-C)
δ 5.75 (d, 1H, H5)δ 102.1 (C5)
δ 5.40 (d, 1H, 3'-OH)δ 87.9 (C1')
δ 5.15 (t, 1H, 5'-OH)δ 85.2 (C4')
δ 4.20 (m, 1H, H3')δ 70.1 (C3')
δ 4.00 (m, 1H, H4')δ 61.0 (C5')
δ 3.80 (m, 1H, H2')δ 55.0 (C2')
δ 3.60 (m, 2H, H5')

Note: This data is illustrative and based on typical chemical shifts for this class of compounds. Actual values for this compound may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O6S B14425181 2'-S-(4-Methoxyphenyl)-2'-thiouridine CAS No. 85207-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85207-45-0

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyphenyl)sulfanyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O6S/c1-23-9-2-4-10(5-3-9)25-14-13(21)11(8-19)24-15(14)18-7-6-12(20)17-16(18)22/h2-7,11,13-15,19,21H,8H2,1H3,(H,17,20,22)/t11-,13-,14-,15-/m1/s1

InChI Key

BBUQKQBSMMFAEO-NMFUWQPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O

Canonical SMILES

COC1=CC=C(C=C1)SC2C(C(OC2N3C=CC(=O)NC3=O)CO)O

Origin of Product

United States

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the three-dimensional structure of molecules in solution. For nucleoside analogues, it provides detailed insights into atomic connectivity, stereochemistry, and conformational preferences.

One-dimensional 1H and 13C NMR spectra provide the fundamental data for structural verification of synthetic nucleosides. mdpi.com The chemical shifts of protons and carbons in the ribose sugar and the nucleobase are highly sensitive to their local electronic environment, allowing for unambiguous assignment and confirmation of the molecular framework. bioinformation.netabo.fi For thio-modified nucleosides, the carbon signal of the thiocarbonyl group (C=S) is typically found at a much lower field compared to the corresponding carbonyl (C=O) group in standard uridine (B1682114), offering a distinct spectral marker for the modification. researchgate.net

In studies of oligonucleotides containing modified bases, NMR is also used to investigate the dynamics of hydrogen bonding through proton exchange studies. For instance, research on RNA duplexes containing 2-thiouridine (B16713) (s2U) utilized imino proton NMR to monitor the stability of Watson-Crick base pairs. nih.govnih.gov The exchange rates, chemical shifts, and linewidths of these imino protons provide direct evidence for the stability of the duplex, with slower exchange rates indicating a more stable structure. nih.govnih.govresearchgate.net These studies have shown that the presence of s2U significantly enhances duplex stability compared to unmodified uridine. nih.govnih.gov

Table 1: Representative NMR Data for Thiouridine Derivatives Note: Data is illustrative of the characterization of this class of compounds.

Nucleus Typical Chemical Shift (ppm) Structural Information
1H (imino) > 12.0 Indicates hydrogen bonding in a duplex structure. nih.gov
1H (anomeric) ~ 5.8 - 6.0 Provides information on sugar conformation.
13C (C2) ~ 175 - 195 The thiocarbonyl carbon resonates significantly downfield. researchgate.net

Two-dimensional (2D) NMR experiments are critical for deciphering the complex conformational landscape of nucleosides and the oligonucleotides they form. researchgate.net Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for determining the spatial proximity of protons, which is essential for defining molecular geometry. chemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. libretexts.org It is particularly useful for characterizing molecules with chromophores, such as the nucleobases in nucleic acids.

The pyrimidine (B1678525) base in 2'-S-(4-Methoxyphenyl)-2'-thiouridine acts as a chromophore, a part of the molecule that absorbs light. libretexts.org The introduction of a sulfur atom at the C2 position significantly alters the electronic properties of the base. Thionucleosides typically exhibit strong UV absorption at longer wavelengths compared to their canonical counterparts. researchgate.net This is due to the lower energy required for n→π* electronic transitions involving the non-bonding electrons of the sulfur atom. researchgate.net For example, 4-thionucleosides show strong absorbance peaks around 340 nm. researchgate.net This distinct spectral property makes UV-Vis spectroscopy a straightforward method for confirming the presence of the thio-modification and for quantifying the concentration of the compound in solution.

One of the most important applications of UV-Vis spectroscopy in nucleic acid research is in thermal melting studies. By monitoring the change in UV absorbance at a specific wavelength (typically 260 nm) as a function of temperature, one can determine the melting temperature (Tm) of a DNA or RNA duplex. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands, providing a direct measure of the duplex's thermal stability. uni-muenchen.de

Research has consistently shown that incorporating 2-thiouridine into an RNA duplex significantly increases its thermal stability. nih.govnih.gov In one study, an RNA duplex containing a single 2-thiouridine modification exhibited a Tm that was nearly 12 °C higher than the corresponding unmodified duplex, indicating a substantial stabilizing effect. nih.govnih.govresearchgate.net This stabilization is a key feature of thio-modified nucleosides and is critical to their biological roles and therapeutic potential.

Table 2: Thermal Melting Temperatures (Tm) of RNA Duplexes Data from a study comparing the stability of a pentamer RNA sequence complexed with a complementary strand. nih.gov

Duplex Type Melting Temperature (Tm) Change in Stability (ΔTm)
Unmodified (Uridine) 19.0 °C Reference
2-thiouridine (s2U) 30.7 °C +11.7 °C

X-ray Crystallography for Absolute Stereochemistry and Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov It provides unambiguous data on bond lengths, bond angles, torsion angles, and the absolute stereochemistry of chiral centers. nih.govnih.gov

For complex molecules like modified nucleosides, crystallographic analysis is essential for confirming the stereochemical configuration resulting from synthesis. nih.gov Studies on related thiouridine derivatives have successfully used this technique to define the exact molecular geometry. For instance, the crystal structure of 5-Ethyl-2′-deoxy-4′-thiouridine (R)-S-oxide monohydrate detailed the planarity of the pyrimidine ring, the specific conformation of the thiosugar ring (C1′-exo,C2′-endo), and the glycosidic torsion angle, which defines the orientation of the base relative to the sugar. researchgate.net Such detailed structural information is invaluable for understanding the molecule's conformational preferences and for computational modeling of its interactions with biological targets. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a foundational analytical technique used to identify the functional groups present within a molecule. nih.gov The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at frequencies that correspond to their natural vibrational modes, such as stretching and bending. vscht.czspecac.com An IR spectrum, which plots the percentage of light transmittance against the wavenumber (cm⁻¹), reveals the characteristic absorption bands of the molecule's functional groups. vscht.cz

By referencing established correlation tables, the absorption peaks in the IR spectrum of this compound can be assigned to its constituent parts: the uridine core, the ribose sugar, and the 4-methoxyphenyl (B3050149) thioether substituent. For instance, the presence of the uracil (B121893) moiety is confirmed by N-H stretching vibrations and a strong C=O (amide) stretching band. openstax.org The 4-methoxyphenyl group would be identified by aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretching, and characteristic strong C-O (ether) stretching bands. bartleby.comlibretexts.org

The table below outlines the expected characteristic IR absorption bands for the primary functional groups within this compound, based on typical frequency ranges for organic molecules.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Ribose) Stretching, H-bonded 3500 - 3200 Strong, Broad
N-H (Uracil) Stretching 3500 - 3300 Medium, Sharp
C-H (Aromatic) Stretching 3100 - 3000 Medium to Weak
C-H (Aliphatic) Stretching 3000 - 2850 Medium
C=O (Uracil Amide) Stretching 1780 - 1670 Strong, Sharp
C=C (Aromatic Ring) Stretching 1600 - 1450 Medium to Weak
C-O (Aryl Ether) Asymmetric Stretching ~1250 Strong
C-O (Ribose) Stretching 1150 - 1050 Strong

Circular Dichroism (CD) Spectroscopy for Helical Conformation of Modified Oligonucleotides

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structures of chiral biomolecules, particularly nucleic acids. nih.govbiorxiv.org This technique measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the helical arrangement of the nucleobases in an oligonucleotide. biorxiv.org Different nucleic acid conformations, such as the right-handed A- and B-forms or the left-handed Z-form, produce distinct CD spectra, making CD an effective method for structural characterization. oup.comcreative-biostructure.com

The incorporation of modified nucleosides, such as derivatives of 2'-thiouridine, into RNA or DNA oligonucleotides can significantly influence their conformational preferences and stability. Academic research has extensively used CD spectroscopy to study these effects. Studies on oligonucleotides containing the closely related 2-thiouridine (s²U) have shown that this modification promotes and stabilizes a right-handed A-form helical structure. nih.govnih.govgenesilico.pl The A-form helix is characteristic of RNA duplexes and is wider and more compact than the canonical B-form typically adopted by DNA. oup.comcreative-biostructure.com

The table below summarizes the characteristic CD spectral features for the canonical A- and B-forms of nucleic acids, providing a reference for interpreting the conformational effects of nucleoside modifications.

Table 2: Characteristic CD Spectra of A- and B-form Nucleic Acid Helices

Conformation Positive Band Wavelength (nm) Negative Band Wavelength (nm) Key Structural Features
A-Form ~260-270 (Strong) ~210-220 (Strong) Right-handed, wide and short helix. Favored by RNA duplexes and s²U-modified oligonucleotides. oup.comgenesilico.pl

| B-Form | ~275-280 (Strong) | ~245 (Strong) | Right-handed, long and thin helix. The canonical form of DNA in physiological conditions. oup.comcreative-biostructure.com |

Biological and Biochemical Mechanisms of Action of 2 S 4 Methoxyphenyl 2 Thiouridine Analogues in Vitro Focus

Interactions with Nucleic Acid Polymerases and Replication Machinery

The introduction of a sulfur atom at the C2 position of the uridine (B1682114) base, along with a methoxyphenyl group at the 2'-position of the ribose sugar, creates a unique molecule with the potential to interact differently with the cellular machinery compared to its natural counterpart, uridine.

Substrate Recognition and Incorporation by Bacterial and Viral RNA Polymerases

Research has identified 2-thiouridine (B16713) (s2U) as a broad-spectrum antiviral ribonucleoside analogue effective against several positive-sense single-stranded RNA (ssRNA+) viruses, including Dengue virus (DENV) and SARS-CoV-2. nih.govoup.com The antiviral activity of s2U stems from its ability to inhibit the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. nih.govoup.com Once inside the cell, s2U is phosphorylated to its active triphosphate form, s2UTP. This analogue is then recognized by the viral RdRp as a substrate and is incorporated into the nascent viral RNA strand. The incorporation of s2UTP is believed to stall the polymerase, thereby terminating RNA synthesis and inhibiting viral replication. nih.gov

While the inhibitory effects on viral RdRps are well-documented, there is limited specific information regarding the substrate recognition and incorporation of 2'-S-(4-Methoxyphenyl)-2'-thiouridine analogues by bacterial RNA polymerases. However, studies on the biosynthesis of 2-thiouridine in bacteria like Escherichia coli have identified the enzymes responsible for this modification in tRNA, such as the L-cysteine desulfurase IscS and the tRNA thiouridylase MnmA. nih.gov This indicates that bacterial systems can process thiolated uridines, although this does not directly address the incorporation of exogenous analogues during transcription.

Mechanistic Probes for DNA Polymerase Activity and Fidelity during Replication

The use of nucleotide analogues as probes to study the mechanisms of DNA polymerase activity and fidelity is a well-established technique in molecular biology. biorxiv.org These analogues can help to dissect the roles of hydrogen bonding, base stacking, and conformational changes in the polymerase active site during DNA replication. biorxiv.org While a variety of modified nucleosides have been employed for this purpose, there is currently limited specific research available on the use of this compound or its close analogues as mechanistic probes for DNA polymerase. However, it has been noted that 2-Thiouridine-5'-Triphosphate (2-Thio-UTP) can act as a substrate for several DNA polymerases, substituting for the natural uridine triphosphate. trilinkbiotech.com This suggests a potential for these analogues to be developed into probes for studying DNA polymerase function, though further research is required to explore this application.

Modulation of RNA Structure and Function

The substitution of oxygen with sulfur at the 2-position of uridine has profound effects on the structure and stability of RNA molecules, particularly transfer RNA (tRNA) and RNA duplexes.

Effects of Thiouridine Substitution on tRNA Conformation and Codon-Anticodon Interactions

2-Thiouridine and its derivatives are naturally found in the wobble position (position 34) of the anticodon loop of certain tRNAs in all domains of life. nih.gov This modification plays a crucial role in ensuring the accuracy and efficiency of protein translation. The presence of the 2-thio group restricts the conformation of the ribose sugar to a C3'-endo pucker, which is characteristic of an A-form RNA helix. nih.gov This pre-organization of the anticodon loop enhances the stability of the codon-anticodon interaction on the ribosome. nih.govnih.gov

The conformational rigidity imparted by the 2-thio modification helps to prevent misreading of codons by restricting the "wobble" pairing possibilities at the third codon position. Specifically, 2-thiouridine favors pairing with adenosine (B11128) (A) and discriminates against pairing with guanosine (B1672433) (G), thereby ensuring a more precise translation of the genetic code. nih.gov This enhanced fidelity is critical for the correct synthesis of proteins.

Influence on RNA Duplex Stability and Hybridization Thermodynamics

The substitution of uridine with 2-thiouridine has been shown to significantly increase the thermal stability of RNA duplexes. wsu.eduresearchgate.net This stabilizing effect is attributed to a combination of factors, including improved base stacking interactions and the pre-organization of the single-stranded RNA into a helical conformation, which reduces the entropic penalty of duplex formation. nih.govnih.gov

UV thermal melting studies have provided quantitative data on this stabilization. For instance, an RNA duplex containing a 2-thiouridine paired with an adenosine (s2U-A) exhibits a significantly higher melting temperature (Tm) compared to a duplex with a standard uridine-adenosine (U-A) pair. In one study, the duplex containing s2U had a Tm of 30.7°C, compared to 19.0°C for the unmodified control. nih.govresearchgate.net

RNA DuplexMelting Temperature (Tm) in °CChange in Free Energy (ΔG°) in kcal/mol
Unmodified (U-A)19.0-2.8
2-Thiouridine (s2U-A)30.7-4.8
4-Thiouridine (B1664626) (s4U-A)14.5-2.2

Intracellular Enzymatic Biotransformation Pathways

For any nucleoside analogue to be biologically active, it must be taken up by the cell and converted into its active form, typically the 5'-triphosphate. The intracellular metabolism of 2'-thiouridine analogues involves several potential enzymatic pathways.

The primary activation pathway for nucleoside analogues is sequential phosphorylation by cellular kinases to yield the corresponding mono-, di-, and triphosphate derivatives. nih.gov In the case of 4-thiouridine (4sU), a related compound, its conversion to 4sU-triphosphate (4sUTP) is a prerequisite for its incorporation into nascent RNA for metabolic labeling studies. nih.govoup.com It is presumed that this compound would follow a similar phosphorylation pathway to become an active substrate for polymerases.

In addition to activation, thiouridine analogues can also undergo other biotransformations. For instance, 2-thiouridine can be a substrate for the enzyme selenouridine synthase (SelU), which can convert it to S-geranyl-2-thiouridine and subsequently to 2-selenouridine. nih.gov Furthermore, under conditions of cellular oxidative stress, 2-thiouridine can undergo desulfurization, a process that removes the sulfur atom and results in the formation of uridine and 4-pyrimidinone nucleoside. nih.gov The specific enzymatic pathways that would metabolize the 2'-S-(4-Methoxyphenyl) moiety are not well-defined in the current literature and would likely involve xenobiotic-metabolizing enzymes.

Phosphorylation by Nucleoside Kinases leading to Nucleotide Triphosphates

For nucleoside analogues to exert their biological activity, they must first be converted into their active triphosphate form. This process is initiated by the phosphorylation of the nucleoside to its monophosphate, a reaction catalyzed by nucleoside kinases. This initial phosphorylation is often the rate-limiting step in the activation cascade. Subsequently, nucleoside monophosphate and diphosphate (B83284) kinases catalyze the further phosphorylation to the di- and triphosphate forms, respectively.

Human tissues contain two uridine-cytidine kinases (UCK1 and UCK2) that are responsible for the phosphorylation of uridine and cytidine. doi.org Studies have shown that these enzymes can phosphorylate a variety of pyrimidine (B1678525) nucleoside analogues, including those with modifications at the C2 and C4 positions of the uracil (B121893) ring, such as 2-thiocytidine (B84405) and 4-thiouridine. doi.org This suggests that this compound, as a 2'-thiouridine derivative, is a likely substrate for these kinases. The enzymatic synthesis of nucleoside-5'-triphosphates from their corresponding nucleosides is a well-established process, often utilizing a cascade of enzymatic reactions involving nucleoside kinases and polyphosphate kinases. uni-freiburg.demdpi.com The broad substrate specificity of human (deoxy)nucleoside kinases allows for the activation of a wide range of nucleoside analogues, including those with thiolated bases like 2-thiocytidine and 4-thiouridine. researchgate.net

The conversion of these analogues to their triphosphate form is crucial for their subsequent interaction with cellular machinery, such as RNA polymerases.

Incorporation into Nascent RNA during Transcription

Once converted to their triphosphate form, nucleoside analogues can be utilized by RNA polymerases as substrates for incorporation into newly synthesized RNA strands during transcription. The incorporation of modified nucleotides is a key mechanism by which these analogues can exert their effects.

Studies have demonstrated the successful incorporation of various uridine analogues into synthetic mRNAs during in vitro transcription, including 2-thiouridine (s2U). biorxiv.org The presence of 2-thiouridine in RNA can confer specific structural and functional properties. For instance, the 2-thio modification preorganizes the ribose sugar into a C3'-endo conformation, which can stabilize RNA duplexes. researchgate.net Furthermore, 2-thiouridine favors Watson-Crick base-pairing with adenosine and discriminates against wobble base-pairing with guanosine, thereby enhancing the fidelity of codon-anticodon interactions in tRNA. nih.gov While the direct incorporation of this compound has not been explicitly detailed in the reviewed literature, the known substrate promiscuity of RNA polymerases towards modified uridine triphosphates suggests this is a plausible mechanism of action. The incorporation of such a modified nucleotide would introduce a bulky arylthio group at the 2'-position of the ribose, which could significantly impact RNA structure and function.

Molecular Basis of Biochemical Modulation

The incorporation of this compound analogues into nucleic acids or their interaction with key cellular enzymes forms the basis of their biochemical and potential therapeutic effects.

Mechanistic Insights into Antiviral Effects through Enzyme Interaction (e.g., RNA-dependent RNA polymerase inhibition)

A significant body of research points to the inhibition of viral RNA-dependent RNA polymerase (RdRp) as a primary mechanism for the antiviral activity of nucleoside analogues. pnas.orgnih.govnih.gov 2-Thiouridine (s2U) has been identified as a broad-spectrum antiviral agent effective against a range of positive-strand RNA viruses, including Dengue virus (DENV) and SARS-CoV-2. pnas.orgnih.govnih.govresearchgate.netbiorxiv.org

The active triphosphate form of these analogues, such as 2-Thiouridine-5'-triphosphate (2-Thio-UTP), acts as a substrate for the viral RdRp. trilinkbiotech.com Incorporation of the analogue into the growing viral RNA chain can lead to chain termination or introduce mutations, thereby inhibiting viral replication. mdpi.com Studies with norovirus RdRp have shown that 2-Thio-UTP can act as an inhibitor of the enzyme. trilinkbiotech.com The conservation of the core structural features of RdRps across a wide range of viruses makes it an attractive target for broad-spectrum antiviral drug development. nih.gov The antiviral activity of this compound analogues is therefore likely mediated through the inhibition of viral RdRp, a mechanism shared by other thiouridine derivatives.

Investigation of Nucleic Acid Crosslinking Mechanisms (e.g., Photo-crosslinking in DNA)

Thiouridine analogues, particularly 4-thiouridine (4sU), are well-known for their photo-crosslinking properties. nih.govoup.comrsc.orgnih.govresearchgate.netnih.gov Upon activation with UV light, these molecules can form covalent bonds with adjacent nucleotides or amino acids in proteins, providing a powerful tool for studying nucleic acid-protein interactions and nucleic acid structure. nih.govnih.gov

The mechanism of photo-crosslinking for 4-thiouridine involves the formation of a reactive species upon UV irradiation, which can then react with nearby molecules. rsc.org For instance, 4-thiouridine can photo-crosslink with cytosine residues. rsc.org Similarly, 5-fluoro-4-thiouridine has been shown to undergo a light-induced cross-linking reaction with thymine. rsc.org While the primary focus of existing research is on 4-thiouridine, the presence of the thio-group in this compound suggests a potential for similar photochemical reactivity. The introduction of the 4-methoxyphenyl (B3050149) group at the 2'-sulfur could influence the efficiency and specificity of such crosslinking reactions.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective therapeutic agents. While specific SAR studies for this compound are not extensively documented in the available literature, general principles can be inferred from related classes of compounds.

For antiviral nucleoside analogues, the nature and position of substituents on both the base and the sugar moiety are critical for activity. For instance, in a series of acyclic selenopurine nucleosides, the substitution pattern on the purine (B94841) base significantly impacted their anti-herpes simplex virus (HSV) and anti-human cytomegalovirus (HCMV) activity. mdpi.com Similarly, in a series of acyl-thiourea platinum(II) complexes, variations in the substituents on the bipyridine and acyl-thiourea ligands led to significant differences in their antiplasmodial activity. nih.gov

For this compound analogues, key structural features that would likely influence their biological activity include:

The nature of the substituent on the sulfur atom: The electronic and steric properties of the aryl group attached to the 2'-sulfur would be expected to modulate the compound's interaction with kinases and polymerases.

Modifications to the uracil base: Substitutions at the C5 position of the uracil ring are known to influence the antiviral activity of 2'-deoxyuridines. nih.gov

Stereochemistry of the sugar moiety: The stereochemistry at the 2'-position is critical for substrate recognition by enzymes.

Systematic modification of these structural features would be necessary to establish a clear SAR for this class of compounds and to optimize their therapeutic potential.

Interactive Data Table: Antiviral Activity of Selected Nucleoside Analogues

CompoundVirus TargetEC50 (µM)CC50 (µM)Cell Line
Seleno-acyclovirHSV-11.47>100Vero
Seleno-acyclovirHSV-26.34>100Vero
2,6-diaminopurine (B158960) derivative 4eHCMV--HEL299
2-ThiouridineDENV->400BHK-21
2-ThiouridineSARS-CoV-2->400VeroE6

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data for seleno-acyclovir and the 2,6-diaminopurine derivative are from a study on acyclic selenopurine nucleosides. mdpi.com Data for 2-Thiouridine is from a study on its broad-spectrum antiviral activity. nih.gov

Applications in Chemical Biology and Advanced Research Tools

Development of Modified Nucleotides for In Vitro Selection Techniques (e.g., SELEX)

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful in vitro selection technique used to isolate RNA or DNA molecules (aptamers) with high affinity and specificity for a target molecule from a vast combinatorial library. nih.gov The stability and functional diversity of these aptamers can be significantly enhanced by incorporating modified nucleotides.

4'-Thionucleotides, which contain a sulfur atom in place of the furanose ring oxygen, have proven particularly valuable for SELEX. nih.gov Researchers have successfully synthesized the triphosphate forms of 4'-thiouridine (4'-thioUTP) and 4'-thiocytidine (4'-thioCTP) for this purpose. nih.gov These analogs are recognized and incorporated by T7 RNA polymerase during in vitro transcription, producing what is known as 4'-thioRNA. nih.gov

A key advantage of 4'-thioRNA is its enhanced resistance to nuclease degradation. Studies have shown that 4'-thioRNA is approximately 50 times more stable against RNase A than its natural counterpart. nih.govdntb.gov.ua This increased stability is crucial for the practical application of aptamers in biological systems where nucleases are prevalent. Furthermore, the resulting 4'-thioRNA can serve as a template for reverse transcription, a necessary step in the SELEX amplification cycle. nih.gov Using this methodology, researchers have successfully selected a 4'-thioRNA aptamer against human α-thrombin with a high binding affinity, demonstrating the utility of these modified nucleotides in developing robust aptamers for therapeutic and diagnostic applications. dntb.gov.ua

Comparison of Modified Nucleotides Used in SELEX
Modified NTP AnalogKey FeatureAdvantage in SELEXReference
4'-thioUTP / 4'-thioCTPSulfur replaces furanose ring oxygenProduces nuclease-resistant RNA; compatible with transcription and reverse transcription nih.govdntb.gov.ua
2'-amino-modified pyrimidinesAmino group at the 2' positionConfers nuclease resistance nih.govresearchgate.net
2'-fluoro-modified pyrimidinesFluorine at the 2' positionEnhances nuclease resistance and thermal stability nih.govresearchgate.net

Utilization in Metabolic Labeling Approaches for RNA Dynamics Studies

Understanding the life cycle of RNA—from synthesis to degradation—is fundamental to deciphering gene regulation. Metabolic labeling with nucleoside analogs allows researchers to distinguish newly transcribed RNA from the pre-existing RNA pool. 4-Thiouridine (B1664626) (s⁴U) has emerged as a cornerstone tool for these studies due to its efficient uptake and incorporation into nascent RNA transcripts by cellular machinery. nih.gov

Once introduced to cell culture, s⁴U is converted into s⁴U-triphosphate (s⁴UTP) and used by RNA polymerases in place of uridine (B1682114). rsc.org The key to its utility lies in the thiol group, which serves as a chemical handle. After total RNA is extracted, the s⁴U-containing transcripts can be specifically tagged, typically through a biotinylation reaction that targets the sulfur atom. nih.gov These biotinylated RNAs are then easily isolated from the total RNA population using streptavidin-coated beads. nih.gov

This approach, often coupled with high-throughput sequencing (termed 4sU-seq, SLAM-seq, or TUC-seq), provides a snapshot of the transcriptome at a specific moment, enabling the calculation of RNA synthesis and decay rates on a genome-wide scale. rsc.orgnih.gov These methods have been instrumental in revealing the kinetics of RNA processing and turnover, providing deep insights into how gene expression is dynamically regulated. nih.govnih.gov

Design of Probes for Investigating RNA-Protein Interactions and Nucleic Acid Structures

Interactions between RNA and proteins are central to countless cellular processes. Identifying the specific sites of these interactions is crucial for understanding their function. 4-Thiouridine (s⁴U) is a photoactivatable analog that can be used as a zero-distance crosslinker to covalently link RNA to its binding proteins. nih.gov

When s⁴U incorporated into an RNA molecule is irradiated with long-wave UV light (typically around 365 nm), the thioketone group becomes highly reactive and forms a covalent bond with amino acid residues in close proximity. nih.govresearchgate.net This "photoaffinity labeling" creates a permanent link between the RNA and its interacting protein partners.

Following crosslinking, the RNA-protein complexes can be isolated and analyzed. Techniques such as PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) utilize this property to identify the binding sites of specific RNA-binding proteins across the entire transcriptome. nih.gov In this method, cells are labeled with s⁴U, irradiated to crosslink, and the protein of interest is immunoprecipitated, bringing the crosslinked RNA fragments with it for subsequent sequencing and analysis. This allows for the precise mapping of protein-RNA interaction sites in vivo. nih.govnih.gov

Contribution to the Expansion of the Genetic Alphabet and Synthetic Biology Methodologies

The field of synthetic biology aims to create novel biological parts, devices, and systems. A foundational goal within this field is the expansion of the genetic alphabet beyond the four natural bases (A, T, C, and G). nih.govnih.gov Creating a stable and replicable unnatural base pair (UBP) opens the door to storing more information in DNA and incorporating novel components into DNA, RNA, and proteins. rsc.org

The development of UBPs often relies on principles of synthetic chemistry to design nucleobases that pair selectively through mechanisms like hydrophobic and packing interactions, rather than the hydrogen bonding of natural pairs. nih.govnih.gov While 2'-S-(4-Methoxyphenyl)-2'-thiouridine is not directly cited in this context, the broader effort involves creating a diverse array of modified nucleosides to test as potential components of a new genetic code. This research has led to the successful creation of semi-synthetic organisms that can stably maintain and replicate DNA containing a third base pair. nih.gov Such advancements are critical for developing next-generation biotechnologies, including high-affinity aptamers and the site-specific incorporation of unnatural amino acids into proteins. rsc.org

Development of Nucleic Acid Probes and Labels for Molecular Recognition

Modified nucleosides are essential for creating specialized nucleic acid probes and labels for detecting and analyzing biological molecules. The unique chemical properties of thiouridines make them particularly suitable for this purpose.

4-Thiouridine's reactive thiol group can be conjugated to a variety of molecules, including fluorophores and biotin, enabling the sensitive detection of specific RNA sequences. nih.gov Recently, a highly selective and sensitive detection system for s⁴U in RNA was developed using biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX). nih.gov This system allows for the specific labeling of s⁴U, distinguishing it from other sulfur-containing nucleosides like 2-thiouridine (B16713), which is a significant advantage for accurately probing RNA modifications and structure. nih.gov Such probes are invaluable for visualizing newly transcribed RNAs within cells and for studying the formation of natural s⁴U modifications in tRNA. nih.gov

Summary of Thiouridine Analog Applications
Thiouridine AnalogPrimary ApplicationMechanism/TechniqueKey Outcome
4'-thioUTPIn Vitro SelectionSELEXGeneration of nuclease-resistant aptamers
4-Thiouridine (s⁴U)Metabolic Labeling4sU-seq, SLAM-seqMeasurement of RNA synthesis and decay rates
4-Thiouridine (s⁴U)RNA-Protein InteractionsPAR-CLIP, Photo-crosslinkingMapping of in vivo protein binding sites on RNA
4-Thiouridine (s⁴U)Molecular ProbingChemical conjugation and labelingSensitive and specific detection of RNA

Future Directions and Emerging Research Opportunities

Advancements in Asymmetric and Stereoselective Synthesis of Complex Thiouridine Analogues

The biological function of nucleoside analogues is intrinsically linked to their stereochemistry. Consequently, the development of highly efficient and stereoselective synthetic methods is a cornerstone of future research. While significant progress has been made, the synthesis of complex thiouridine analogues with multiple chiral centers remains a challenge. Future advancements are expected to focus on the development of novel catalytic asymmetric strategies to control the stereochemistry at the sugar moiety and any appended groups. nih.govresearchgate.net

Recent breakthroughs in asymmetric organocatalysis and transition-metal catalysis offer promising avenues for the synthesis of chiral building blocks for thiouridine analogues. chim.itmdpi.com For instance, the application of proline-derived organocatalysts and chiral phosphine (B1218219) ligands in transition metal catalysis has shown great potential in constructing stereogenic centers with high enantioselectivity. researchgate.net The adaptation of these methods to nucleoside chemistry will be crucial for accessing a wider diversity of thiouridine derivatives with precisely controlled three-dimensional structures.

Moreover, the stereoselective synthesis of 2'-deoxythiosugars from glycals presents a direct and effective methodology for producing key intermediates for 2'-thiouridine analogues. mdpi.com Future work will likely focus on expanding the substrate scope and improving the efficiency of these reactions to enable the synthesis of a broader range of complex thiouridine derivatives for biological evaluation.

Deeper Elucidation of Detailed Molecular Mechanisms of Action at the Atomic Level

A fundamental understanding of how thiouridine derivatives exert their biological effects at the molecular level is critical for their rational design and application. While it is known that modifications like 2-thiolation can stabilize the C3'-endo conformation of the ribose sugar, leading to a more rigid A-form RNA geometry, the precise atomic-level interactions that govern these effects are not fully understood. nih.govacs.org High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in visualizing the interactions of thiouridine-modified RNAs with their biological targets, including enzymes and protein receptors.

Integration of Advanced Computational Methods with Experimental Studies for Rational Design

The synergy between computational modeling and experimental validation is becoming increasingly powerful in chemical biology and drug discovery. In the context of thiouridine derivatives, computational methods can be employed to predict the structural and electronic effects of different modifications on the nucleoside and the resulting oligonucleotide. mdpi.comnih.gov Molecular docking and molecular dynamics simulations can be used to model the binding of thiouridine analogues to their target proteins, providing insights into the key interactions that determine binding affinity and specificity. mdpi.com

This in silico approach allows for the rational design of novel thiouridine derivatives with desired properties, such as enhanced target binding or improved metabolic stability. nih.govresearchgate.net For example, computational screening of virtual libraries of 2'-S-aryl-2'-thiouridine derivatives could identify candidates with a higher predicted affinity for a specific viral polymerase, which can then be synthesized and tested experimentally. pnas.org This iterative cycle of design, synthesis, and testing will accelerate the discovery of new and more potent thiouridine-based therapeutic agents.

Exploration of Novel Biochemical Pathways and Biological Roles Involving Thiouridine Derivatives

The discovery of the biosynthetic pathways of naturally occurring thiouridines, such as 2-thiouridine (B16713) in tRNA, has opened up new avenues of research. nih.govasm.org Future studies will likely focus on identifying and characterizing the enzymes involved in the synthesis and metabolism of both natural and synthetic thiouridine derivatives. This knowledge could be exploited for the development of inhibitors of these pathways as potential therapeutic agents.

Furthermore, the biological roles of thiouridines are likely more diverse than currently appreciated. Thionucleotides have been shown to play important roles in metabolic labeling and RNA sequencing, and recent studies have highlighted the broad-spectrum antiviral activity of 2-thiouridine analogues. pnas.orgresearchgate.net Researchers are now exploring the potential of other thiouridine derivatives to modulate various cellular processes, including pre-mRNA splicing and ribosome biogenesis. nih.govresearchgate.net The investigation of these novel biochemical pathways and biological roles will undoubtedly uncover new therapeutic opportunities and expand our understanding of the fundamental roles of modified nucleosides in biology.

Development of Next-Generation Chemical Biology Tools and Platforms Based on Thiouridine Scaffolds

Thiouridines have already proven to be valuable tools in chemical biology, particularly in the study of RNA metabolism and protein-RNA interactions. nih.gov For instance, 4-thiouridine (B1664626) (4sU) is widely used for metabolic labeling of nascent RNA, allowing for the analysis of RNA synthesis and decay rates. nih.govrsc.org The unique photochemical properties of thiouridines also make them excellent probes for photo-crosslinking studies to identify RNA-binding proteins. nih.gov

Q & A

Q. What are the key synthetic methodologies for preparing 2'-S-(4-Methoxyphenyl)-2'-thiouridine, and how do reaction conditions influence yield?

The synthesis involves sequential protection, glycosylation, and functionalization steps. A validated approach (Scheme 2 in ) includes:

  • Step 1 : Protection of the ribose hydroxyl groups using TMSCl and HMDS.
  • Step 2 : Glycosylation with 2,3,5-tri-O-benzoyl-γ-D-ribofuranose under SnCl₄ catalysis in 1,2-dichloroethane.
  • Step 3 : Deprotection using NaOMe/MeOH to remove benzoyl groups.
  • Step 4 : Introduction of the 4-methoxyphenylthio group via geranyl bromide in the presence of DIPEA.
    Critical factors include solvent choice (e.g., dichloroethane for glycosylation efficiency) and temperature control to minimize side reactions. Yields are typically optimized by adjusting stoichiometry and reaction time .

Q. What analytical techniques are essential for characterizing this compound?

Comprehensive characterization requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of the 4-methoxyphenylthio substitution and ribose conformation (e.g., distinguishing α/β anomers).
  • HRMS : High-resolution mass spectrometry for molecular weight validation.
  • Chromatography : Reverse-phase HPLC or TLC (Rf values) to assess purity, as described in for analogous nucleosides.
    Cross-referencing with literature data (e.g., ’s NMR assignments for thiophenol derivatives) ensures accuracy .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., C5-halogenation vs. C2'-fluorination) impact the functionalization of 2'-S-aryl-2'-thiouridine derivatives?

Oxidative desulfurization-difluorination strategies ( ) reveal challenges in regioselectivity. For example:

  • C5-Halogenation : Dominates when using strong oxidants (e.g., NBS or Cl₂), likely due to the electrophilic nature of the pyrimidine ring.
  • C2'-Monofluorination : Occurs at lower yields without desulfurization, attributed to steric hindrance at the ribose C2' position.
    Mitigation strategies include modulating fluoride sources (e.g., DAST vs. Selectfluor) and reaction pH to favor C2'-selectivity .

Q. What role does 2'-thiouridine modification play in RNA stability and siRNA efficacy?

2'-Thiouridine derivatives enhance RNA duplex stability via:

  • Base Pairing : Improved stacking interactions with adjacent bases, as shown in ’s siRNA studies.
  • Immune Evasion : 2'-thio modifications reduce Toll-like receptor (TLR) activation compared to unmodified RNA, critical for therapeutic siRNA design.
    Experimental validation involves thermal denaturation assays (Tm measurements) and in vitro TLR reporter assays .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound analogs?

Discrepancies often arise from:

  • Protection-Deprotection Efficiency : Incomplete removal of silyl groups (e.g., TBDMS) can skew yield calculations.
  • Purification Methods : Silica gel vs. preparative HPLC () impacts recovery rates.
    Systematic replication of protocols with detailed logs of solvent batches and catalyst activity (e.g., SnCl₄ moisture sensitivity) is advised .

Q. What computational tools are recommended to predict the regioselectivity of 2'-S-aryl-2'-thiouridine reactions?

  • DFT Calculations : To model transition states for sulfone cleavage or fluorination (’s cyclic voltammetry data informs redox potentials).
  • Docking Studies : For predicting RNA interactions (e.g., using AutoDock Vina with PDB structures of RNA duplexes).
    Validate predictions with experimental NMR or X-ray crystallography (e.g., ’s structural data for pyridine analogs) .

Q. How does the 4-methoxyphenyl group influence the compound’s stability under physiological conditions?

  • Hydrolytic Stability : The electron-donating methoxy group enhances resistance to nucleophilic attack at the sulfur atom.
  • Oxidative Degradation : Susceptibility to peroxides or ROS can generate sulfoxides, monitored via LC-MS.
    Accelerated stability studies (40°C/75% RH) and identification of decomposition products (e.g., CO/CO₂ via TGA-MS, as in ) are critical for preclinical profiling .

Methodological Best Practices

Q. How should researchers design experiments to compare the efficacy of 2'-thiouridine analogs in RNA applications?

  • Controlled Variables : Use identical RNA sequences and modification positions.
  • Assays : Include:
    • Thermal Denaturation : To measure Tm changes.
    • RNase Resistance : Time-course digestion assays.
    • In Silico Modeling : MD simulations to assess base-pairing dynamics ().
      Publish raw data (e.g., NMR spectra, HPLC traces) to enable reproducibility ( guidelines) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (per ’s SDS recommendations).
  • Ventilation : Use fume hoods during reactions with volatile reagents (e.g., SnCl₄).
  • Waste Disposal : Segregate halogenated waste (from fluorination steps) and neutralize acidic/byproduct streams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.